4-(Phenylcarbamoyl)phenyl pivalate
Description
4-(Phenylcarbamoyl)phenyl pivalate is a synthetic organic compound characterized by a phenylcarbamoyl group linked to a pivalate ester moiety. The phenylcarbamoyl group contributes to hydrogen-bonding interactions with biological targets, while the pivalate (2,2-dimethylpropanoate) ester enhances lipophilicity and metabolic stability . Such compounds are often synthesized via nucleophilic acyl substitution or coupling reactions involving chlorosulfonyl or isocyanate intermediates, as seen in related sulfonamide and carbamate derivatives .
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLRNCINOQLXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)phenyl pivalate typically involves the esterification of 4-(Phenylcarbamoyl)phenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylcarbamoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted esters or amides can be formed.
Scientific Research Applications
4-(Phenylcarbamoyl)phenyl pivalate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for alcohols.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: The stability of pivalates makes them useful in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Phenylcarbamoyl)phenyl pivalate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing pivalic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Key Compounds:
- Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a): Combines a pivalate ester with a sulfonamide group.
- 4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a): Features a cinnoline-sulfonyl group attached to the pivalate ester, highlighting versatility in modifying the aromatic core for targeted biological interactions .
- 2-(Trifluoromethyl)phenyl pivalate and 3-(Trifluoromethyl)phenyl pivalate: These analogs substitute the phenylcarbamoyl group with trifluoromethyl, significantly altering electronic properties and lipophilicity (logP increased by ~1.5 units compared to non-fluorinated analogs) .
Table 1: Structural Comparison of Pivalate Esters
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| 4-(Phenylcarbamoyl)phenyl pivalate | Phenylcarbamoyl | ~317.3* | Hydrogen-bonding capability |
| 7a | Sulfonamide-indole | 496.5 | Protease inhibition scaffold |
| 9a | Cinnoline-sulfonyl | 386.4 | Aromatic heterocycle addition |
| 2-(Trifluoromethyl)phenyl pivalate | Trifluoromethyl | 246.2 | Enhanced lipophilicity |
*Estimated based on structural similarity.
Phenylcarbamoyl Derivatives
Key Compounds:
- N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (15): Incorporates a phenylpiperazine group, broadening interactions with receptors.
- Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): A sulfonamidobenzamide (SABA) core with a phenylcarbamoyl group exhibits antimicrobial activity (MIC: 0.45–0.9 mM against E. coli), suggesting the phenylcarbamoyl moiety enhances target binding .
Physicochemical and Spectral Properties
Biological Activity
4-(Phenylcarbamoyl)phenyl pivalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.30 g/mol
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with various biological targets, including enzymes and receptors, leading to inhibition of specific pathways. For instance, phenyl esters have been reported to inhibit the ClpXP protease complex in Staphylococcus aureus, reducing virulence factor secretion while maintaining low cytotoxicity towards human cells .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth. The inhibition of ClpXP has been linked to reduced virulence in bacteria, indicating potential applications in antibiotic development .
- Anticancer Potential : Research into similar compounds has shown promise in inhibiting cancer cell proliferation. Specific derivatives have displayed cytotoxicity against various cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus virulence | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of ClpXP complex |
Case Study: Inhibition of ClpXP
A study focused on the design of phenyl esters as inhibitors of the ClpXP protease complex demonstrated that modifications to the ester structure could enhance both stability and inhibitory potency. Compounds similar to this compound were found to significantly reduce the secretion of α-hemolysin, a key virulence factor in Staphylococcus aureus infections. The study highlighted the importance of structural features in determining the efficacy and specificity of these inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
